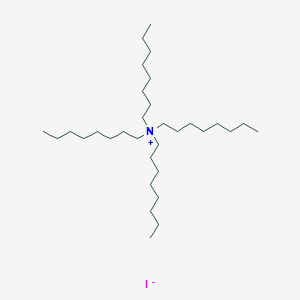

Tetraoctylammonium iodide

Description

The exact mass of the compound Tetra-n-octylammonium Iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetraoctylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraoctylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraoctylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.HI/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPZZJZTFHCXNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457827 | |

| Record name | Tetra-n-octylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16829-91-7 | |

| Record name | 1-Octanaminium, N,N,N-trioctyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16829-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-n-octylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra-n-octylammonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tetraoctylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tetraoctylammonium iodide. It includes a summary of expected spectral data, comprehensive experimental protocols for acquiring high-quality spectra, and a guide to spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals working with quaternary ammonium (B1175870) salts in various scientific and developmental fields.

Introduction to Tetraoctylammonium Iodide and its NMR Spectroscopy

Tetraoctylammonium iodide is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four octyl chains, with an iodide counter-ion. Its long alkyl chains give it significant lipophilicity, making it useful in applications such as phase transfer catalysis and as an ionic liquid. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. ¹H NMR provides information about the proton environments, while ¹³C NMR details the carbon skeleton of the molecule.

A clear understanding of the NMR spectra of tetraoctylammonium iodide is crucial for its identification, characterization, and quality control in research and industrial applications.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra of tetraoctylammonium iodide. The data is compiled from spectral databases and literature on analogous compounds, particularly tetraoctylammonium bromide and other tetraalkylammonium salts.

Table 1: ¹H NMR Spectral Data for Tetraoctylammonium Iodide

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| α-CH₂ (N-CH₂) | ~ 3.2 - 3.4 | Triplet (t) | 8H |

| β-CH₂ | ~ 1.6 - 1.8 | Multiplet (m) | 8H |

| γ- to ζ-CH₂ | ~ 1.2 - 1.4 | Multiplet (m) | 40H |

| η-CH₂ | ~ 1.2 - 1.4 | Multiplet (m) | 8H |

| ω-CH₃ | ~ 0.8 - 0.9 | Triplet (t) | 12H |

Table 2: Expected ¹³C NMR Spectral Data for Tetraoctylammonium Iodide

| Carbon (Position) | Chemical Shift (δ, ppm) |

| α-C (N-CH₂) | ~ 58 - 60 |

| β-C | ~ 31 - 33 |

| γ-C | ~ 28 - 30 |

| δ-C | ~ 28 - 30 |

| ε-C | ~ 26 - 28 |

| ζ-C | ~ 22 - 24 |

| η-C | ~ 22 - 24 |

| ω-C (CH₃) | ~ 13 - 15 |

Note: The chemical shifts for the central methylene (B1212753) groups (γ to ζ) often overlap, appearing as a broad multiplet in the ¹H NMR and as closely spaced signals in the ¹³C NMR spectrum.

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of tetraoctylammonium iodide.

3.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of tetraoctylammonium iodide for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR). However, referencing to the residual solvent peak is also a common practice.

3.2 NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 or 500 MHz

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is generally sufficient.

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 or 125 MHz (corresponding to a 400 or 500 MHz ¹H frequency).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quaternary carbon, though in this molecule, all carbons are protonated.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 0 to 200 ppm is standard for organic molecules.

Spectral Interpretation and Signal Assignment

The structure of tetraoctylammonium iodide is highly symmetrical, with four identical octyl chains attached to the central nitrogen atom. This symmetry simplifies the NMR spectra, as chemically equivalent protons and carbons will have the same chemical shift.

4.1 ¹H NMR Spectrum Interpretation

-

α-CH₂ (N-CH₂): The methylene group directly attached to the positively charged nitrogen atom is the most deshielded of the alkyl protons due to the inductive effect of the nitrogen. This results in a triplet signal (due to coupling with the adjacent β-CH₂ protons) appearing furthest downfield in the alkyl region.

-

ω-CH₃: The terminal methyl group protons are the most shielded and therefore appear at the most upfield position, typically as a triplet due to coupling with the neighboring η-CH₂ protons.

-

β- to η-CH₂: The protons of the methylene groups along the octyl chain appear as a series of overlapping multiplets in the intermediate region of the spectrum. The β-CH₂ protons are usually distinguishable as a multiplet slightly downfield from the main methylene envelope due to their proximity to the nitrogen atom. The remaining methylene protons (γ to η) form a large, complex multiplet that is often not fully resolved.

4.2 ¹³C NMR Spectrum Interpretation

-

α-C (N-CH₂): Similar to the ¹H spectrum, the carbon atom directly bonded to the nitrogen is the most deshielded among the alkyl carbons and appears at the highest chemical shift value.

-

ω-C (CH₃): The terminal methyl carbon is the most shielded and has the lowest chemical shift.

-

β- to η-C: The chemical shifts of the other methylene carbons appear in between the α- and ω-carbon signals. Due to the decreasing influence of the nitrogen atom along the chain, the chemical shifts generally decrease (move upfield) as the distance from the nitrogen increases. However, the differences for the central carbons of the long chain are minimal, leading to closely spaced signals.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the NMR spectral analysis of tetraoctylammonium iodide.

Caption: Molecular structure of Tetraoctylammonium Iodide.

Caption: Workflow for NMR spectral analysis.

Spectroscopic and Spectrometric Analysis of Tetraoctylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for Tetraoctylammonium iodide. Due to the limited availability of specific data for the iodide salt, this guide leverages data from its close analog, Tetraoctylammonium bromide, for a comprehensive analysis of the shared tetraoctylammonium cation. This document details experimental protocols and presents quantitative data in a structured format to facilitate understanding and application in research and development.

FT-IR Spectroscopy Data

Table 1: Characteristic FT-IR Absorption Bands for the Tetraoctylammonium Cation

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~2955 | C-H | Asymmetric stretching of CH₃ groups |

| ~2924 | C-H | Asymmetric stretching of CH₂ groups |

| ~2854 | C-H | Symmetric stretching of CH₂ groups |

| ~1466 | C-H | Bending (scissoring) of CH₂ groups |

| ~1378 | C-H | Bending (rocking) of CH₃ groups |

| ~960-900 | C-N | Stretching of the quaternary ammonium (B1175870) group |

Note: The data presented is based on the analysis of Tetraoctylammonium bromide and characteristic frequencies for long-chain quaternary ammonium salts. The iodide anion does not exhibit significant absorption in the mid-infrared region.

Mass Spectrometry Data

Mass spectrometry of Tetraoctylammonium iodide primarily provides information about the mass and fragmentation of the tetraoctylammonium cation. Electron ionization (EI) is a common technique for such analyses. The molecular weight of the tetraoctylammonium cation (C₃₂H₆₈N⁺) is approximately 466.9 g/mol . The mass spectrum of the closely related Tetraoctylammonium bromide shows a characteristic fragmentation pattern resulting from the loss of alkyl chains.[1]

Table 2: Mass Spectrometry Data for the Tetraoctylammonium Cation (from Tetraoctylammonium Bromide) [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 43.0 | 18.2 | C₃H₇⁺ |

| 57.0 | 13.8 | C₄H₉⁺ |

| 71.0 | 8.0 | C₅H₁₁⁺ |

| 156.0 | 7.5 | [M - 3(C₈H₁₇) - H]⁺ |

| 254.0 | 100.0 | [M - 2(C₈H₁₇)]⁺ |

| 255.0 | 19.5 | [M - 2(C₈H₁₇) + H]⁺ |

Note: 'M' refers to the intact tetraoctylammonium cation.

A separate analysis of Tetraoctylammonium iodide identified the following significant peaks, with the base peak at m/z 254.0.[2]

Table 3: Mass Spectrometry Data for Tetraoctylammonium Iodide [2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 41.0 | 7.0 |

| 43.0 | 12.7 |

| 57.0 | 14.6 |

| 71.0 | 11.6 |

| 156.0 | 12.5 |

| 254.0 | 100.0 |

| 255.0 | 19.2 |

| 352.0 | 2.9 |

| 353.0 | 2.8 |

Experimental Protocols

The following sections detail standardized protocols for obtaining FT-IR and mass spectrometry data for long-chain quaternary ammonium salts like Tetraoctylammonium iodide.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FT-IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Preparation: Place a small amount of the solid Tetraoctylammonium iodide sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal. Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing structural information.

-

Sample Introduction: Introduce a small amount of the Tetraoctylammonium iodide sample into the mass spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the experimental workflows for FT-IR and mass spectrometry analysis.

References

Thermal Stability and Decomposition of Tetraoctylammonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Tetraoctylammonium iodide. Due to a lack of direct experimental data for Tetraoctylammonium iodide in the reviewed literature, this guide establishes a trend based on the thermal properties of homologous tetraalkylammonium iodide compounds. These trends are used to project the thermal behavior of Tetraoctylammonium iodide, offering a valuable reference for its application in research and development.

Thermal Properties of Tetraalkylammonium Iodides

The thermal stability of tetraalkylammonium iodides is influenced by the length of the alkyl chains. Generally, an increase in the alkyl chain length corresponds to a decrease in the melting point and the onset of thermal decomposition. This trend is illustrated in the table below, which summarizes the available data for a series of tetraalkylammonium iodides.

| Compound | Molecular Formula | Melting Point (°C) | Decomposition Onset (°C) |

| Tetramethylammonium iodide | (CH₃)₄NI | >300 | ~275 |

| Tetraethylammonium iodide | (C₂H₅)₄NI | >300 | Not specified |

| Tetrapropylammonium iodide | (C₃H₇)₄NI | ~280-285 (decomposes) | Not specified |

| Tetrabutylammonium iodide | (C₄H⁉)₄NI | 141-143 | >250 |

| Tetrapentylammonium iodide | (C₅H₁₁)₄NI | Not specified | Not specified |

| Tetrahexylammonium iodide | (C₆H₁₃)₄NI | Not specified | Not specified |

| Tetraoctylammonium iodide (Estimated) | (C₈H₁₇)₄NI | < 141 | < 250 |

Note: The data for Tetraoctylammonium iodide is an estimation based on the trend observed in the homologous series.

Decomposition Pathway

The thermal decomposition of tetraalkylammonium iodides typically proceeds via a nucleophilic substitution reaction, where the iodide anion attacks one of the α-carbons of the alkyl chains, leading to the formation of a tertiary amine and an alkyl iodide. For Tetraoctylammonium iodide, the anticipated decomposition products are trioctylamine (B72094) and 1-iodooctane.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability and decomposition temperature of materials. The following is a generalized protocol for the TGA of a quaternary ammonium (B1175870) salt like Tetraoctylammonium iodide.

Objective: To determine the onset of thermal decomposition of Tetraoctylammonium iodide.

Apparatus:

-

Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 400°C.

-

Sample pans (e.g., alumina, platinum).

-

Inert gas supply (e.g., nitrogen, argon).

Procedure:

-

Sample Preparation: A small amount of Tetraoctylammonium iodide (typically 5-10 mg) is accurately weighed into a TGA sample pan.

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set. A typical program involves an initial isothermal step at a low temperature (e.g., 30°C) to allow the baseline to stabilize, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 400°C).

-

-

Data Acquisition: The sample is heated according to the defined temperature program. The weight of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins, often calculated using the tangent method at the point of maximum rate of weight loss (from the derivative thermogravimetric, DTG, curve).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermal stability of Tetraoctylammonium iodide using Thermogravimetric Analysis.

Electrochemical properties of Tetraoctylammonium iodide

An In-depth Technical Guide on the Electrochemical Properties of Tetraoctylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of Tetraoctylammonium iodide (TOAI). It is intended for researchers, scientists, and professionals in drug development who utilize electrochemical techniques and require a detailed understanding of this quaternary ammonium (B1175870) salt's behavior in electrochemical systems. This document covers key electrochemical parameters, experimental methodologies, and the influence of its molecular structure on its performance as an electrolyte.

Introduction

Tetraoctylammonium iodide (TOAI) is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four octyl chains, with iodide as the counter-ion. Its large, lipophilic cation imparts unique solubility and interfacial properties, making it a subject of interest as a phase transfer catalyst and as a supporting electrolyte in various electrochemical applications.[1] Understanding its core electrochemical properties, such as conductivity, electrochemical stability, and diffusion characteristics, is crucial for its effective application in synthetic chemistry, materials science, and electrochemical analysis.

Core Electrochemical Properties

The electrochemical behavior of TOAI is primarily dictated by its constituent ions: the bulky tetraoctylammonium (TOA+) cation and the electrochemically active iodide (I-) anion.

Conductivity

The high conductivity of these polyiodide systems is attributed to a Grotthuss-like charge transfer mechanism, where charge hopping occurs along the polyiodide chains, in addition to the physical diffusion of ions.[3]

Table 1: Electrical Conductivity of Tetraoctylammonium-Based Polyiodides

| System | Conductivity Range (S cm⁻¹) | Temperature |

| Room-temperature molten polyiodides from Tetraoctylammonium iodide and Iodine | 10⁻³ to 4 × 10⁻² | Room Temp. |

Note: The conductivity of TOAI in a standard electrolyte solution is expected to be influenced by the long octyl chains, which can increase the viscosity of the medium and thus decrease ionic mobility compared to shorter-chain tetraalkylammonium salts.[7]

Electrochemical Stability and Potential Window

The electrochemical stability of an electrolyte is defined by its potential window, the range of potentials within which the electrolyte remains electrochemically inert. For TOAI, the anodic limit is determined by the oxidation of the iodide anion, while the cathodic limit is set by the reduction of the tetraoctylammonium cation.

The oxidation of iodide is a well-understood multi-step process:

-

I⁻ to I₃⁻: 3I⁻ → I₃⁻ + 2e⁻

-

I₃⁻ to I₂: 2I₃⁻ → 3I₂ + 2e⁻

The tetraoctylammonium cation is highly resistant to reduction due to the absence of easily reducible functional groups. Studies on various quaternary ammonium cations have shown that the length of the alkyl chains has a minimal effect on their electrochemical stability towards reduction.[8] Therefore, TOAI is expected to have a wide cathodic potential window, making it suitable for studying reductive processes at highly negative potentials.

Diffusion Coefficient

The diffusion coefficient is a measure of the rate at which an ionic species moves through a solution under a concentration gradient. The large size of the tetraoctylammonium cation is expected to result in a lower diffusion coefficient compared to smaller tetraalkylammonium cations.

While a specific diffusion coefficient for the tetraoctylammonium cation from TOAI is not available, studies on related compounds provide valuable insights. Research on a series of triethylalkylammonium-based ionic liquids has shown a decrease in the cation's self-diffusion coefficient with increasing alkyl chain length (from hexyl to dodecyl).[9] Similarly, diffusion coefficients for tetrabutylammonium (B224687) halides in water have been determined.[10] These findings suggest that the diffusion of the tetraoctylammonium cation will be slower than its shorter-chain counterparts.

Table 2: Diffusion Coefficients of Related Tetraalkylammonium Ions

| Ion | Solvent | Diffusion Coefficient (cm²/s) | Temperature (°C) |

| Tetrabutylammonium (TBA⁺) | Water | (Data for TBA halides available)[10] | 25 |

| Triethyloctylammonium | Neat IL | (Relative diffusion data available)[9] | Variable |

Experimental Protocols

The following sections describe standardized experimental procedures for characterizing the key electrochemical properties of Tetraoctylammonium iodide.

Conductivity Measurement

The conductivity of a TOAI solution can be measured using a conductometer. The following protocol is a general procedure that can be adapted for specific solvents and concentration ranges.[11][12][13]

Materials and Equipment:

-

Conductivity meter with a conductivity cell

-

Volumetric flasks and pipettes

-

Beakers

-

Magnetic stirrer and stir bar

-

High-purity solvent (e.g., acetonitrile, propylene (B89431) carbonate)

-

High-purity Tetraoctylammonium iodide

-

Standard potassium chloride (KCl) solution for calibration

Procedure:

-

Calibration: Calibrate the conductivity meter using a standard KCl solution of known concentration at a controlled temperature.[14]

-

Solution Preparation: Prepare a stock solution of TOAI by accurately weighing the salt and dissolving it in a known volume of the chosen high-purity solvent. Prepare a series of dilutions from the stock solution.

-

Measurement:

-

Rinse the conductivity cell thoroughly with the solvent and then with the TOAI solution to be measured.

-

Immerse the conductivity cell in the sample solution, ensuring the electrodes are fully submerged.

-

Allow the temperature of the solution to stabilize.

-

Record the conductivity reading once it is stable.

-

-

Data Analysis: Plot the measured conductivity as a function of the TOAI concentration. For dilute solutions, the molar conductivity can be calculated and analyzed using the Kohlrausch law.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to determine the electrochemical window and to study the redox processes of TOAI. A standard three-electrode setup is used.[15]

Materials and Equipment:

-

Potentiostat

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire or mesh)

-

High-purity solvent containing a supporting electrolyte (if TOAI is the analyte) or TOAI as the supporting electrolyte.

-

Inert gas (e.g., argon or nitrogen) for deaeration.

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by sonication in deionized water and the solvent.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes. Add the electrolyte solution (solvent with TOAI as the supporting electrolyte).

-

Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition:

-

Set the parameters on the potentiostat, including the initial potential, final potential, switching potential, and scan rate.

-

To determine the electrochemical window, scan towards negative potentials to find the reduction limit of the TOA⁺ cation and towards positive potentials to find the oxidation limit of the I⁻ anion.

-

Record the cyclic voltammogram.

-

-

Data Analysis: Analyze the resulting voltammogram to identify the anodic and cathodic peak potentials and currents, which provide information about the redox reactions and the electrochemical stability window.

Visualizations

The following diagrams illustrate key concepts and workflows related to the electrochemistry of Tetraoctylammonium iodide.

Caption: Experimental workflow for cyclic voltammetry of TOAI.

Caption: Redox pathway of the Iodide/Triiodide/Iodine system.

Caption: Influence of alkyl chain length on electrochemical properties.

Conclusion

Tetraoctylammonium iodide is a versatile quaternary ammonium salt with distinct electrochemical properties shaped by its large organic cation and redox-active iodide anion. While its use as a precursor to highly conductive polyiodide melts is well-established, its properties as a supporting electrolyte are characterized by a wide cathodic potential window and diffusion behavior that is influenced by the long octyl chains. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and scientists to effectively utilize and characterize Tetraoctylammonium iodide in their electrochemical studies and applications. Further research into the specific quantitative electrochemical parameters of pure TOAI in various solvents would be beneficial for a more complete understanding of its behavior.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. path.web.ua.pt [path.web.ua.pt]

- 8. researchgate.net [researchgate.net]

- 9. Relative Cation-Anion Diffusion in Alkyltriethylammonium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 14. scribd.com [scribd.com]

- 15. sop4cv.com [sop4cv.com]

An In-depth Technical Guide to the Solubility of Tetraoctylammonium Iodide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tetraoctylammonium iodide (TOAI), a quaternary ammonium (B1175870) salt widely utilized as a phase-transfer catalyst, electrolyte, and surfactant in various chemical and pharmaceutical applications. Understanding its solubility profile in common organic solvents is critical for optimizing reaction conditions, developing robust formulations, and ensuring reproducible experimental outcomes.

Introduction to Tetraoctylammonium Iodide

Tetraoctylammonium iodide, with the chemical formula [N(C₈H₁₇)₄]I, is a lipophilic salt consisting of a central nitrogen atom bonded to four octyl chains, paired with an iodide anion. The long alkyl chains confer significant solubility in nonpolar and moderately polar organic solvents, while its ionic nature allows for interaction with polar species. This amphiphilic character is the basis for its utility as a phase-transfer catalyst, facilitating reactions between reactants located in immiscible liquid phases (e.g., aqueous and organic).

Quantitative Solubility Data

Precise quantitative solubility data for tetraoctylammonium iodide in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on data from chemical suppliers and studies on structurally similar long-chain quaternary ammonium salts, a general solubility profile can be established. The following table summarizes available quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Polarity Index | Solubility (at approx. 25°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 50 mg/mL[1] | Quantitative data available. |

| Methanol | CH₃OH | 5.1 | Almost transparent solution[2] | Qualitative data suggests good solubility. |

| Chloroform | CHCl₃ | 4.1 | Soluble | Based on data for the analogous Tetraoctylammonium bromide[3]. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Based on data for the analogous Tetraoctylammonium bromide[3]. |

| Toluene (B28343) | C₇H₈ | 2.4 | Likely soluble | The nonpolar character of toluene and the long alkyl chains of TOAI suggest probable solubility. |

| Acetone | C₃H₆O | 5.1 | Likely soluble | Generally a good solvent for quaternary ammonium salts. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Likely soluble | Expected to be a suitable solvent. |

Note: The solubility of quaternary ammonium salts is influenced by factors such as temperature, the presence of impurities (especially water), and the specific isomeric structure of the alkyl chains. Researchers should consider these factors when applying this information to their specific experimental conditions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of tetraoctylammonium iodide in an organic solvent. This method is based on the isothermal equilibrium technique, which is a standard approach for measuring the solubility of solids in liquids.

Objective: To determine the saturation solubility of Tetraoctylammonium Iodide in a selected organic solvent at a specific temperature.

Materials:

-

Tetraoctylammonium iodide (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.0001 g)

-

Micropipettes

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tetraoctylammonium iodide to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Dispense a precise volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Transfer the aliquot to a volumetric flask and dilute with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of tetraoctylammonium iodide in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry (by measuring the absorbance of the iodide ion) or HPLC.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Repeat the experiment at least three times to ensure the reproducibility of the results.

-

Visualizations: Mechanism and Workflow

The following diagrams illustrate the mechanism of tetraoctylammonium iodide as a phase-transfer catalyst and a typical workflow for solubility determination.

Caption: Phase-transfer catalysis by Tetraoctylammonium Iodide.

Caption: Workflow for determining the solubility of a solid in a liquid.

Conclusion

Tetraoctylammonium iodide exhibits favorable solubility in a range of common organic solvents, particularly those with low to moderate polarity, a characteristic driven by its long lipophilic octyl chains. This property is fundamental to its widespread use as a phase-transfer catalyst. While comprehensive quantitative data remains sparse, the provided information and experimental protocol offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile compound. It is recommended that solubility be determined empirically for specific solvent systems and conditions to ensure accuracy and reproducibility in experimental design and formulation development.

References

Unveiling the Structural Landscape of Tetraoctylammonium Iodide: A Technical Guide

An in-depth analysis of the crystal structure and molecular geometry of tetraoctylammonium iodide remains an area of active scientific inquiry, as a complete, publicly available crystal structure for this specific compound has yet to be reported. However, by examining related structures and available data, we can construct a comprehensive understanding of its probable structural characteristics. This guide provides a detailed overview based on available scientific literature, including a comparative analysis with the well-characterized analogue, tetra-n-butylammonium iodide, to offer valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the crystal structure and molecular geometry of tetraoctylammonium iodide. Due to the current absence of a complete, published crystal structure for tetraoctylammonium iodide, this document leverages crystallographic data from a co-crystal of tetraoctylammonium bromide and provides a detailed analysis of the crystal structure of tetra-n-butylammonium iodide as a closely related and illustrative example. The guide presents quantitative data in structured tables, details the experimental protocols for crystal structure determination, and includes a visualization of the general molecular structure.

Molecular Structure of the Tetraoctylammonium Cation

The tetraoctylammonium cation consists of a central nitrogen atom bonded to four octyl chains. This quaternary ammonium (B1175870) structure results in a positive charge localized on the nitrogen atom. The four long alkyl chains are expected to adopt a staggered conformation to minimize steric hindrance, leading to a roughly tetrahedral arrangement around the central nitrogen atom.

A crystal structure containing the tetraoctylammonium cation, specifically in a co-crystal with fullerene (C60), has been reported as (TOA+)(C60˙−). While this is not the pure iodide salt, it provides valuable insight into the packing and dimensions of the tetraoctylammonium cation in a crystalline environment.

Table 1: Crystallographic Data for a Compound Containing the Tetraoctylammonium Cation

| Parameter | Value |

| Compound | (Tetraoctylammonium)(C60) |

| Chemical Formula | C92H68N |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 14.7270(10) |

| b (Å) | 18.252(2) |

| c (Å) | 22.211(2) |

| Volume (ų) | 5969.9(9) |

| Z | 4 |

Case Study: Crystal Structure of Tetra-n-butylammonium Iodide

Given the lack of a complete crystal structure for tetraoctylammonium iodide, a detailed examination of its shorter-chain analogue, tetra-n-butylammonium iodide (TBAI), is highly instructive. The crystal structure of TBAI has been meticulously determined and revised, providing a robust model for understanding the structural motifs in tetraalkylammonium halides.[1]

The solid crystal of tetra-n-butylammonium iodide belongs to the monoclinic crystal system with the space group C2/c.[2][3] In this structure, the iodide anions occupy voids within the lattice formed by the packing of the tetra-n-butylammonium cations.[1] The packing is further stabilized by weak C—H···I interactions.[1]

Table 2: Crystallographic Data for Tetra-n-butylammonium Iodide

| Parameter | Value |

| Chemical Formula | C16H36IN |

| Molar Mass ( g/mol ) | 369.37 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.2806(6) |

| b (Å) | 14.1864(6) |

| c (Å) | 19.5951(7) |

| α (°) | 90 |

| β (°) | 111.149(3) |

| γ (°) | 90 |

| Volume (ų) | 3702.4(3) |

| Z | 8 |

| Temperature (K) | 100 |

Data sourced from a redetermination of the crystal structure.[1]

Table 3: Selected Bond Lengths and Angles for Tetra-n-butylammonium Iodide

| Bond/Angle | Length (Å) / Angle (°) |

| N1-C1 | 1.527(3) |

| N1-C5 | 1.529(3) |

| N1-C9 | 1.528(3) |

| N1-C13 | 1.529(3) |

| C1-N1-C5 | 108.6(2) |

| C1-N1-C9 | 110.5(2) |

| C1-N1-C13 | 108.9(2) |

| C5-N1-C9 | 109.2(2) |

| C5-N1-C13 | 110.6(2) |

| C9-N1-C13 | 109.0(2) |

Note: Specific bond lengths and angles for the butyl chains are not detailed here but generally conform to standard sp3 carbon-carbon and carbon-hydrogen bond parameters.

Experimental Protocol for Crystal Structure Determination (based on Tetra-n-butylammonium Iodide)

The crystallographic data for tetra-n-butylammonium iodide was obtained through single-crystal X-ray diffraction. The following provides a generalized experimental methodology based on the published redetermination of its structure.[1]

-

Crystal Growth : Single crystals of tetra-n-butylammonium iodide suitable for X-ray diffraction were grown from an appropriate solvent system.

-

Data Collection : A colorless block-shaped crystal was mounted on a diffractometer. The data was collected at a low temperature (100 K) to minimize thermal vibrations and obtain a more precise structure. A Kuma KM-4-CCD four-circle diffractometer with Mo Kα radiation (λ = 0.71073 Å) was used.[1]

-

Structure Solution and Refinement : The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

-

Data Correction : An absorption correction was applied to the collected data.[1]

Molecular Geometry and Visualization

The tetraoctylammonium cation, similar to the tetrabutylammonium (B224687) cation, is characterized by a central nitrogen atom with four alkyl chains extending outwards. The overall geometry is dictated by the tetrahedral arrangement of the C-N bonds, with the long octyl chains likely exhibiting significant conformational flexibility. The iodide anion exists as a discrete counter-ion.

The following diagram illustrates the fundamental ionic relationship and the components of a tetraalkylammonium iodide salt.

Ionic association in a tetraalkylammonium iodide salt.

Conclusion

While a definitive crystal structure for tetraoctylammonium iodide is not yet available in the public domain, a strong predictive model of its molecular geometry and crystal packing can be formulated based on the known structure of its shorter-chain homologue, tetra-n-butylammonium iodide, and crystallographic data from a tetraoctylammonium-containing co-crystal. The tetraoctylammonium cation is expected to have a tetrahedral core with flexible octyl chains, and in the solid state, it would form an ionic lattice with iodide anions. The detailed data and experimental protocols for tetra-n-butylammonium iodide provided herein serve as a valuable reference point for researchers working with this class of compounds. Further research to elucidate the precise crystal structure of tetraoctylammonium iodide would be a valuable contribution to the field.

References

Health and safety considerations for handling Tetraoctylammonium iodide

An In-depth Technical Guide to the Health and Safety Considerations for Handling Tetraoctylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal safety data sheet (SDS) and should not be used as the sole source of information for handling Tetraoctylammonium iodide. Always consult the official SDS and follow all applicable safety regulations and institutional protocols.

Introduction

Tetraoctylammonium iodide is a quaternary ammonium (B1175870) salt utilized as a phase transfer catalyst in various organic synthesis reactions.[1] Its molecular structure, featuring a positively charged nitrogen atom bonded to four octyl chains and an iodide counter-ion, imparts surfactant properties, making it useful as an emulsifier.[1] While its utility in research and development is significant, a thorough understanding of its health and safety profile is paramount for its safe handling. This guide provides an in-depth overview of the health and safety considerations, toxicological data, recommended handling procedures, and emergency protocols associated with Tetraoctylammonium iodide.

Hazard Identification and Classification

Tetraoctylammonium iodide is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity upon ingestion, skin and eye irritation, and its ecotoxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for the closely related and structurally similar compound, Tetrabutylammonium iodide, which can be used as a conservative estimate in the absence of specific data for the tetraoctyl- analogue.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation | Category 1/2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[2] |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[3] |

| Hazardous to the aquatic environment, long-term hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[2] |

Toxicological Information

Detailed toxicological data for Tetraoctylammonium iodide is limited. The information presented here is largely based on data from the analogous compound, Tetrabutylammonium iodide, and general knowledge of quaternary ammonium compounds (QACs).

Acute Toxicity

-

Oral: Harmful if swallowed. The oral LD50 for Tetrabutylammonium iodide in rats is reported as 1990 mg/kg.

-

Dermal: Data not available. However, skin irritation is a known hazard.[2]

-

Inhalation: May cause respiratory irritation.[3]

Table 2: Acute Toxicity Data (for Tetrabutylammonium iodide)

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: 1990 mg/kg |

Skin and Eye Irritation

Tetraoctylammonium iodide is expected to be a skin and eye irritant.[2] Direct contact can cause redness, pain, and in the case of eye contact, potentially serious damage.[2]

Chronic Toxicity and Mechanistic Insights

Chronic exposure to QACs has been associated with adverse health effects. While specific data for Tetraoctylammonium iodide is unavailable, studies on other QACs suggest potential mechanisms of toxicity that may be relevant.

-

Inflammation: QACs have been shown to increase the production of inflammatory cytokines.

-

Mitochondrial Dysfunction: These compounds can disrupt mitochondrial function, leading to decreased ATP production.[4][5]

-

Disruption of Cholesterol Synthesis: QACs may interfere with cholesterol homeostasis.[4]

The cationic nature of QACs allows them to interact with negatively charged cell membranes, potentially leading to membrane disruption and cell death.[6]

Potential Signaling Pathways Affected by Quaternary Ammonium Compounds

Based on current research on QACs, several signaling pathways may be impacted by exposure. The following diagram illustrates a hypothetical model of these interactions.

Caption: Hypothetical signaling pathways affected by QACs.

Experimental Protocols for Toxicological Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals. The following are summaries of key experimental protocols relevant to the hazards of Tetraoctylammonium iodide.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animal: Albino rabbit.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 g of the solid test substance, moistened with a small amount of water, is applied to the skin under a gauze patch.

-

The patch is secured with tape for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleaned.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Data Analysis: The severity of the skin reactions is scored and used to classify the substance's irritation potential.

Caption: Experimental workflow for acute dermal irritation testing.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test Animal: Albino rabbit.

-

Procedure:

-

0.1 g of the solid test substance is instilled into the conjunctival sac of one eye.

-

The other eye serves as a control.

-

The eyelids are held together for a short period to prevent loss of the substance.

-

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Data Analysis: The severity of the eye reactions is scored to determine the irritation or corrosion potential.

Caption: Experimental workflow for acute eye irritation testing.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Test Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Animal: Rats.

-

Procedure:

-

A stepwise procedure is used with a small number of animals per step.

-

The substance is administered orally by gavage at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The outcome of the first step determines the dose for the next step.

-

-

Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.

Handling and Safety Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

Tetraoctylammonium iodide is a valuable chemical reagent that requires careful handling due to its potential health hazards. Researchers, scientists, and drug development professionals must be aware of its acute toxicity, irritant properties, and the potential for chronic effects associated with quaternary ammonium compounds. Adherence to proper safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. In the event of an emergency, prompt and appropriate action is crucial. By understanding and implementing the safety measures outlined in this guide, the risks associated with handling Tetraoctylammonium iodide can be effectively managed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. Tetrabutylammonium Iodide | C16H36N.I | CID 67553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medrxiv.org [medrxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Tetraoctylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraoctylammonium iodide (TOAI) is a quaternary ammonium (B1175870) salt that serves as a versatile tool in a multitude of scientific and industrial applications. Its unique structure, characterized by a central nitrogen atom bonded to four octyl chains and an iodide counter-ion, imparts a lipophilic nature that makes it an effective phase-transfer catalyst. This technical guide provides a comprehensive overview of the core physical and chemical properties of Tetraoctylammonium iodide, with a focus on quantitative data, experimental methodologies, and its mechanism of action. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity

| Property | Value |

| Chemical Name | N,N,N-trioctyl-1-octanaminium iodide |

| Synonyms | Tetra-n-octylammonium iodide, TOAI |

| CAS Number | 16829-91-7 |

| Molecular Formula | C₃₂H₆₈IN |

| Molecular Weight | 593.79 g/mol [1] |

| Chemical Structure |

Physical Properties

A summary of the key physical properties of Tetraoctylammonium iodide is presented in the table below. It is important to note that experimental data for some properties of TOAI are not widely available in the literature. In such cases, data for the closely related compound, Tetraoctylammonium bromide (TOAB), or general characteristics of quaternary ammonium salts are provided for reference and are clearly indicated.

| Property | Value | Reference/Comment |

| Appearance | White to light yellow powder or crystals[2] | |

| Melting Point | 129 °C | [3] |

| Boiling Point | Not available | Decomposes upon strong heating. |

| Density | Not available | |

| Solubility | ||

| Methanol | Almost transparent | [2][3] |

| DMSO | 50 mg/mL (84.20 mM) | [4] Requires sonication and warming to 60°C. |

| Water | Sparingly soluble | General property of long-chain quaternary ammonium salts. |

| Non-polar organic solvents | Generally soluble | General property of long-chain quaternary ammonium salts. |

Chemical Properties

Reactivity and Stability

Tetraoctylammonium iodide is a stable compound under standard conditions.[5] However, it is hygroscopic and should be stored in a dry environment.[2] As a quaternary ammonium salt, it is generally unreactive towards most acids and bases.[6] The iodide anion can participate in nucleophilic substitution reactions, and the entire compound can undergo degradation under harsh conditions or in the presence of strong bases, potentially leading to Hofmann elimination.[6]

Thermal Decomposition: Upon heating, quaternary ammonium iodides can decompose. The decomposition of similar compounds, such as tetraethylammonium (B1195904) iodide, has been shown to produce a trialkylamine and a haloalkane.[6] For Tetraoctylammonium iodide, the expected decomposition products would be trioctylamine (B72094) and 1-iodooctane (B127717). The thermal decomposition process often begins at or near the melting point.[7]

Phase-Transfer Catalysis

A primary application of Tetraoctylammonium iodide is as a phase-transfer catalyst (PTC).[1][4] This catalytic activity is crucial for reactions involving reactants that are soluble in immiscible phases, typically an aqueous phase and an organic phase. The lipophilic tetraoctylammonium cation encapsulates the anion from the aqueous phase, transporting it into the organic phase where it can react with the organic-soluble substrate. This mechanism enhances reaction rates and yields.[5]

Mechanism of Phase-Transfer Catalysis.

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of Tetraoctylammonium iodide provides characteristic signals corresponding to the different protons in the octyl chains.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| -N-CH₂ -CH₂- | ~3.2-3.4 | Multiplet |

| -N-CH₂-CH₂ - | ~1.6-1.8 | Multiplet |

| -(CH₂)₅- | ~1.2-1.4 | Multiplet |

| -CH₃ | ~0.8-0.9 | Triplet |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

| Assignment | Expected Chemical Shift (ppm) |

| -N-C H₂- | 60 - 65 |

| -N-CH₂-C H₂- | 30 - 35 |

| Interior -C H₂- groups | 20 - 30 |

| -C H₃ | 10 - 15 |

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of Tetraoctylammonium iodide is expected to be dominated by the vibrational modes of the C-H bonds in the octyl chains. Key expected absorptions include:

| Wavenumber (cm⁻¹) | Assignment |

| 2950 - 2850 | C-H stretching vibrations of CH₂, and CH₃ groups |

| 1470 - 1450 | C-H bending vibrations of CH₂ groups |

| 1380 - 1370 | C-H bending vibrations of CH₃ groups |

UV-Vis Spectroscopy

Tetraoctylammonium iodide itself does not possess significant chromophores and is not expected to show strong absorption in the UV-Vis region. The iodide ion can exhibit absorption bands in the UV region, typically below 250 nm.

Experimental Protocols

Synthesis of Tetraoctylammonium Iodide

A general method for the synthesis of quaternary ammonium iodides involves the quaternization of a tertiary amine with an alkyl iodide. For Tetraoctylammonium iodide, this would involve the reaction of trioctylamine with 1-iodooctane.

General Synthesis and Purification Workflow.

Detailed Protocol (Illustrative):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trioctylamine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Add 1-iodooctane (1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC or ¹H NMR).

-

After the reaction is complete, cool the mixture to room temperature or below to induce crystallization of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the purified Tetraoctylammonium iodide under vacuum.

Analysis by Titration

The purity of quaternary ammonium iodides can be determined by titration. A common method is a two-phase titration, often using a colored indicator that changes color at the endpoint.

Illustrative Protocol (based on similar compounds):

-

Accurately weigh a sample of Tetraoctylammonium iodide and dissolve it in a suitable solvent mixture (e.g., water and chloroform).

-

Add an indicator solution (e.g., a mixed indicator of eosin (B541160) Y and methylene (B1212753) blue).

-

Titrate the solution with a standardized solution of silver nitrate (B79036) (AgNO₃).

-

The endpoint is indicated by a color change in the organic (chloroform) layer.

-

The purity of the Tetraoctylammonium iodide can be calculated from the volume of silver nitrate solution used.

Applications in Research and Drug Development

Tetraoctylammonium iodide and other quaternary ammonium salts have found several applications in the pharmaceutical and drug development sectors:

-

Phase-Transfer Catalysis in API Synthesis: As an efficient phase-transfer catalyst, TOAI can be used in the synthesis of active pharmaceutical ingredients (APIs), facilitating reactions that might otherwise require harsh conditions or complex solvent systems.[1][4]

-

Ion-Pairing Agent in Chromatography: In reverse-phase high-performance liquid chromatography (HPLC), TOAI can be used as an ion-pairing agent to improve the retention and separation of acidic and anionic drug molecules and their metabolites.[8][9]

-

Component of Ion-Selective Electrodes: The lipophilic nature of the tetraoctylammonium cation makes it a suitable component in the membranes of ion-selective electrodes for the detection of specific anions in biological and pharmaceutical samples.

-

Drug Delivery Systems: Long-chain quaternary ammonium salts are being investigated for their potential use in drug delivery systems, for example, in the formation of nanoparticles or as surface-modifying agents to enhance drug solubility and bioavailability.[10]

Safety and Handling

Tetraoctylammonium iodide should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.[11] It is recommended to use personal protective equipment, including gloves and safety glasses, when handling this compound. It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[2]

Conclusion

Tetraoctylammonium iodide is a valuable quaternary ammonium salt with a range of applications stemming from its properties as a phase-transfer catalyst and its lipophilic nature. This guide has summarized its key physical and chemical characteristics, provided illustrative experimental protocols, and highlighted its relevance in research and drug development. While there are gaps in the publicly available data for some of its properties, this document provides a solid foundation for scientists and researchers working with this compound. Further experimental characterization would be beneficial to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. km3.com.tw [km3.com.tw]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Tetra-n-butylammonium iodide [webbook.nist.gov]

An In-depth Technical Guide to Tetraoctylammonium Iodide for Researchers and Drug Development Professionals

This technical guide provides essential information on tetraoctylammonium iodide, a quaternary ammonium (B1175870) salt widely utilized in organic synthesis. It is particularly valuable for researchers, scientists, and professionals in the field of drug development due to its efficacy as a phase transfer catalyst.

Core Properties of Tetraoctylammonium Iodide

Tetraoctylammonium iodide is a chemical compound that facilitates reactions between substances located in different immiscible phases, such as an aqueous and an organic phase. This property makes it an invaluable tool in various synthetic processes.

| Property | Value |

| CAS Number | 16829-91-7[1][2] |

| Molecular Weight | 593.8 g/mol [3] |

Application in Organic Synthesis: Phase Transfer Catalysis

A primary application of tetraoctylammonium iodide is as a phase transfer catalyst (PTC) in a variety of organic reactions, including nucleophilic substitutions, oxidations, and reductions.[4] Its amphiphilic nature, possessing a large, lipophilic tetraoctylammonium cation and an iodide anion, allows it to transport anionic reactants from an aqueous phase into an organic phase where the reaction with an organic substrate can occur.

The diagram below illustrates the role of tetraoctylammonium iodide in the S-alkylation of a thiol, a classic example of a nucleophilic substitution (SN2) reaction under phase-transfer conditions. In this process, a thiol is deprotonated in the aqueous phase by a base (e.g., NaOH) to form a thiolate anion. The tetraoctylammonium cation then pairs with the thiolate anion, transporting it into the organic phase. Here, the thiolate anion acts as a nucleophile, attacking an alkyl halide to form the desired thioether product. The tetraoctylammonium cation then returns to the aqueous phase to repeat the cycle.

Caption: Phase transfer catalysis mechanism for S-alkylation.

Experimental Protocol: Synthesis of a Thioether via S-Alkylation

The following is a representative experimental protocol for the S-alkylation of a thiol using tetraoctylammonium iodide as a phase transfer catalyst. This procedure is adapted from established methodologies for similar transformations.

Materials:

-

Thiol (1.0 mmol)

-

Alkyl halide (1.1 mmol)

-

Sodium hydroxide (B78521) (NaOH) (1.5 mmol)

-

Tetraoctylammonium iodide (0.1 mmol, 10 mol%)

-

Toluene (B28343) (10 mL)

-

Water (10 mL)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thiol (1.0 mmol) and tetraoctylammonium iodide (0.1 mmol) in toluene (10 mL).

-

Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (1.5 mmol) in water (10 mL).

-

Initiation of Reaction: Add the aqueous sodium hydroxide solution to the organic solution in the round-bottom flask. Begin vigorous stirring.

-

Addition of Alkylating Agent: Add the alkyl halide (1.1 mmol) to the biphasic mixture.

-

Reaction Conditions: Heat the mixture to a gentle reflux (temperature will depend on the specific reactants) and maintain vigorous stirring. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by an appropriate method, such as column chromatography on silica (B1680970) gel, to yield the pure thioether.

References

Methodological & Application

Application Notes and Protocols for Tetraoctylammonium Iodide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraoctylammonium iodide (TOAI) is a quaternary ammonium (B1175870) salt that serves as an effective phase transfer catalyst (PTC). Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The TOAI cation, with its long, lipophilic octyl chains, is highly soluble in organic solvents, while the iodide anion can be exchanged for other anions in the aqueous phase. This allows for the transport of nucleophiles from the aqueous phase to the organic phase, where the reaction with an organic-soluble substrate can occur.

Due to a limited amount of specific literature and quantitative data for Tetraoctylammonium iodide, this document will utilize data and protocols for the closely related and widely studied Tetrabutylammonium iodide (TBAI) as a representative model. The principles of phase transfer catalysis are similar for both compounds, with the primary difference being the increased lipophilicity of TOAI due to its longer alkyl chains. This enhanced lipophilicity may influence its solubility and catalytic efficiency in different solvent systems.[1][2][3]

General Mechanism of Phase Transfer Catalysis

The fundamental principle of phase transfer catalysis with a quaternary ammonium salt like TOAI involves the exchange of anions at the interface of the two immiscible phases. The lipophilic tetraoctylammonium cation pairs with the nucleophile from the aqueous phase, forming an ion pair that is soluble in the organic phase. This ion pair then migrates into the organic phase, where the nucleophile can react with the substrate. After the reaction, the catalyst cation pairs with the leaving group and can return to the aqueous interface to repeat the cycle.

Caption: General mechanism of Tetraoctylammonium Iodide (TOAI) in phase transfer catalysis.

Application Note 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an organohalide.[4][5] Phase transfer catalysis is particularly useful in this synthesis as it allows for the use of solid or aqueous inorganic bases to deprotonate the alcohol, avoiding the need for anhydrous conditions and the pre-formation of the alkoxide.

Quantitative Data

The following table summarizes representative data for the Williamson ether synthesis using a tetraalkylammonium salt as a phase transfer catalyst.

| Substrate (Alcohol) | Electrophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Ethylphenol (B45693) | Methyl iodide | TBAB (4.5) | 25% NaOH (aq) | Dichloromethane | Reflux | 1 | ~90 (crude) | [6] |

| 2-Naphthol | 1-Bromobutane | None | NaOH | Ethanol | Reflux | 1 | Not specified | [7] |

| Phenol | n-Butyl bromide | TBAB (10) | 50% NaOH (aq) | Toluene | 70 | 4 | 92 | [8] |

Note: TBAB (Tetrabutylammonium bromide) is used in these examples, but TOAI is expected to show similar or enhanced activity due to its increased lipophilicity.

Experimental Protocol: Synthesis of 4-Ethylanisole

This protocol is adapted from a procedure using Tetrabutylammonium bromide (TBAB) and can be used with TOAI.[6]

Materials:

-

4-Ethylphenol

-

25% Sodium Hydroxide (B78521) (aqueous solution)

-

Tetraoctylammonium iodide (TOAI)

-

Methyl iodide

-

Diethyl ether

-

5% Sodium Hydroxide (aqueous solution)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

5 mL conical vial with a spin vane

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a 5 mL conical vial, add 4-ethylphenol (150 mg, 1.23 mmol) and 25% aqueous sodium hydroxide solution (1.5 mL).

-

Add a spin vane and gently heat the mixture with stirring until the 4-ethylphenol dissolves.

-

Add Tetraoctylammonium iodide (TOAI) (0.05 mmol).

-

Attach a reflux condenser to the vial.

-

Carefully add methyl iodide (0.1 mL, 1.6 mmol) through the top of the condenser.

-

Heat the reaction mixture to a gentle reflux and maintain for 1 hour.

-

After 1 hour, remove the heat source and allow the reaction to cool to room temperature.

-

Transfer the contents of the vial to a separatory funnel.

-

Rinse the vial with diethyl ether (2 x 2 mL) and add the rinsings to the separatory funnel.

-

Add 2 mL of water to the separatory funnel and shake gently.

-

Separate the layers and wash the organic layer with 5% aqueous sodium hydroxide (2 x 3 mL), followed by saturated sodium chloride solution (3 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried organic solution and evaporate the solvent to obtain the crude product, 4-ethylanisole.

Caption: Experimental workflow for the synthesis of 4-ethylanisole.

Application Note 2: N-Alkylation Reactions

N-alkylation is a fundamental transformation in organic synthesis, crucial for the preparation of amines, which are prevalent in pharmaceuticals and agrochemicals. Phase transfer catalysis provides a versatile and efficient method for the N-alkylation of a wide range of nitrogen-containing compounds, including amides, imides, and heterocycles, often under mild conditions.[9]

Quantitative Data

The following table presents data for N-alkylation reactions catalyzed by TBAI.

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Acetamide | Ethyl bromide | TBAI (catalytic) | NaOtBu | THF | Not specified | Not specified | [9] |

| Indazole | Methyl chloroacetate | TBAI (catalytic) | K₂CO₃ | Polar Solvent | Not specified | Not specified | [9] |

| Tetrahydropyrimidinone | Chloromethyl derivative | TBAI (catalytic) | NaH | Not specified | Not specified | Not specified | [9] |

Experimental Protocol: General Procedure for N-Alkylation of an Amide

This is a general protocol based on the principles of phase transfer catalyzed N-alkylation.[9]

Materials:

-

Amide substrate

-

Alkyl halide (e.g., ethyl bromide)

-

Tetraoctylammonium iodide (TOAI)

-

Base (e.g., solid potassium carbonate)

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMF)

-

Stirring apparatus

-

Reaction vessel with an inert atmosphere setup

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the amide substrate (1.0 equiv), solid potassium carbonate (2.0 equiv), and Tetraoctylammonium iodide (TOAI) (0.1 equiv).

-

Add the anhydrous aprotic solvent to the vessel with stirring.

-

Add the alkyl halide (1.2 equiv) dropwise to the suspension at room temperature.

-